molecular formula C10H14N2O B13067617 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13067617
M. Wt: 178.23 g/mol
InChI Key: WVRVTLCZUHHJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring with various substituents, including an amino group, a cyclopropylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzaldehyde, malononitrile, and phenyl hydrazine, the compound can be synthesized through a cyclo-condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-pyrazoles and pyridine derivatives, such as:

Uniqueness

What sets 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one apart is its unique combination of substituents, which confer specific chemical and biological properties. Its cyclopropylmethyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .

Biological Activity

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_2O. The structure includes a dihydropyridinone core with an amino group and a cyclopropylmethyl substituent, which may influence its biological activity through interactions with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H14N2OC_{10}H_{14}N_2O
Molecular Weight178.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound may exhibit various pharmacological effects. These include:

  • Inhibition of Enzymatic Activity : Compounds in the dihydropyridinone class have been shown to inhibit specific enzymes, such as LpxC, which is crucial for bacterial lipid biosynthesis. This inhibition can lead to antibacterial effects against Gram-negative bacteria .
  • Anticancer Properties : Some studies suggest that derivatives of this compound may act as inhibitors of protein kinases involved in cancer progression. For example, related compounds have shown efficacy in inhibiting PLK4, a protein kinase implicated in tumorigenesis .

Case Studies

  • Antibacterial Activity : A study evaluated the effectiveness of similar dihydropyridinones against Pseudomonas aeruginosa. The results indicated that these compounds could significantly reduce bacterial growth, demonstrating their potential as novel antibiotics .
  • Anticancer Potential : In vitro studies using cancer cell lines showed that derivatives of this compound inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntibacterialInhibition of Pseudomonas growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionTargeting LpxC

Research Findings

Recent studies have focused on optimizing the structure of compounds related to this compound to enhance their potency and selectivity. For instance:

  • Structure-Kinetic Relationships : Investigations into how modifications to the dihydropyridinone structure affect binding affinity and residence time on target enzymes have provided insights into developing more effective inhibitors for both bacterial infections and cancer therapies .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-(cyclopropylmethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-7-9(11)4-5-10(13)12(7)6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3

InChI Key

WVRVTLCZUHHJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.